molecular formula C19H23BrN4O3 B8459069 tert-butyl 2-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

tert-butyl 2-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

Cat. No.: B8459069
M. Wt: 435.3 g/mol
InChI Key: OTDXUANFCLQEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a useful research compound. Its molecular formula is C19H23BrN4O3 and its molecular weight is 435.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23BrN4O3

Molecular Weight

435.3 g/mol

IUPAC Name

tert-butyl 2-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C19H23BrN4O3/c1-19(2,3)27-18(26)24-8-7-14-12(10-24)5-6-16(21-14)22-15-9-13(20)11-23(4)17(15)25/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22)

InChI Key

OTDXUANFCLQEJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)NC3=CC(=CN(C3=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottomed flask equipped with a stirring bar, 158b (851 mg, 3.41 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (1.37 g, 5.12 mmol), Pd2(dba)3 (312.5 mg, 0.341 mmol), XantPhos (316 mg, 0.546 mmol), Cs2CO3 (3.67 g, 11.3 mmol) and dioxane (17 mL) were added. The reaction mixture was heated at 100° C. overnight. DCM (200 mL) was added to the resulting mixture was washed with water (30 mL×3). DCM (200 mL) was added and the resulting mixture was washed with water (30 mL×3), brine (30 mL×1), dried over MgSO4, filtered, and removed solvent in vacuo. DCM/ether (1:2, 5 mL) was added followed by sonication, the precipitation was filtered as 158c, green solids, 865 mg (58%).
Name
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
312.5 mg
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

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